1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound with the molecular formula C13H14BrN5. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromophenyl group and a dimethylpyrimidinyl group attached to a guanidine core.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2-bromophenylamine with 4,6-dimethylpyrimidine-2-amine in the presence of a guanidine reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylpyrimidinyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The guanidine core plays a crucial role in its biological activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine: Similar structure but with a fluorine atom instead of bromine.
1-(2-Iodophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific chemical properties and reactivity due to the presence of the bromine atom, which can influence its biological activity and applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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